molecular formula C11H11NO4 B050739 alpha-Ethyl-3-nitrocinnamic acid CAS No. 124525-55-9

alpha-Ethyl-3-nitrocinnamic acid

Cat. No. B050739
M. Wt: 221.21 g/mol
InChI Key: QMUHBYNLXQHZNR-RMKNXTFCSA-N
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Description

Synthesis Analysis

The synthesis of alpha-Ethyl-3-nitrocinnamic acid involves the nitroacetic acid ester alkenylation with aromatic aldehydes in the presence of acetic acid and β-alanine. This modified method ensures the preparation of ethyl α-nitrocinnamates, with structures confirmed by electronic, IR, 1H, and 13C-{1H} NMR spectroscopy, indicating the existence of these compounds in the form of Z-isomer in solution. The Z⇄E isomerization is observed with strong electron-donor groups on the benzene ring, highlighting the compound's chemical flexibility and reactivity (Baichurin et al., 2013).

Molecular Structure Analysis

The polarity and structure of alpha-Ethyl-3-nitrocinnamic acid esters have been examined through dipole moments and quantum-chemical calculations, confirming their existence as Z-isomers in solutions. This cis-positioning of the nitro group and benzene ring contributes to its unique electronic and structural characteristics, affecting its chemical behavior and reactivity (Vereshchagina et al., 2013).

Chemical Reactions and Properties

Reactions of alpha-Ethyl-3-nitrocinnamic acid esters with indole and its derivatives, pyrrole, and acetylacetone demonstrate the compound's versatility in producing various pharmacophoric structural fragments. These reactions yield products with potential applications in synthesizing pharmaceutical agents, showcasing the compound's functional adaptability and reactivity in creating valuable derivatives (Baichurina et al., 2011), (Baichurina et al., 2008), (Baichurina et al., 2012).

Physical Properties Analysis

Studies on the crystal growth and vibrational, dielectric, electronic, mechanical, and thermal properties of 3-nitrocinnamic acid crystals have provided comprehensive insights into its physical characteristics. These studies reveal the compound's stability, mechanical strength, and harmonic vibrational wavenumbers, affirming its potential for various applications, including in the field of nonlinear optical materials (Alen et al., 2013).

Chemical Properties Analysis

Alpha-Ethyl-3-nitrocinnamic acid's chemical properties, such as its reactivity with different nucleophiles and its behavior in various chemical reactions, have been thoroughly investigated. These studies demonstrate the compound's capacity for undergoing transformations that yield functionally diverse and structurally complex derivatives, underscoring its significance in synthetic chemistry and potential industrial applications (Asahara et al., 2018).

Scientific Research Applications

Application 1: Transalkenylation Reaction with Cyano-Containing CH-Acids

  • Scientific Field: Organic Chemistry
  • Summary of the Application: α-Nitrocinnamic Acid Esters are used in the transalkenylation reaction with cyano-containing CH-acids . This reaction leads to the formation of benzylidenemalononitriles and benzylidenecyanoacetates .
  • Methods of Application or Experimental Procedures: The reactions proceed in methanol (ethanol) in the presence of a base (sodium alcoholate or piperidine) and result in the formation of the corresponding benzylidenemalononitriles and benzylidenecyanoacetates .
  • Results or Outcomes: The reactions of α-nitrocinnamic esters with cyano-containing CH-acids under these conditions do not stop at the stage of adducts formation, but are accompanied in the presence of bases by the release of the nitroacetic ester anion and lead to energetically favorable α-substituted cinnamic acid nitriles .

Application 2: Structural Modification of Natural Products

  • Scientific Field: Medicinal and Pharmaceutical Chemistry
  • Summary of the Application: Amino acids are used in the structural modification of natural products . Many natural products have shown improved biological activity and physicochemical properties following the introduction of amino acids .
  • Methods of Application or Experimental Procedures: The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .
  • Results or Outcomes: Successful modification results have been obtained . The introduction of amino acids is expected to improve the solubility, activity, and reduce the adverse effects of natural products .

Application 3: Fabrication of Paper-Based Actuator

  • Scientific Field: Material Science
  • Summary of the Application: The development of α,ε-hybrid peptide-stabilized magnetic nanoparticles and their application to fabricate a paper-based actuator has been reported .
  • Methods of Application or Experimental Procedures: The one-pot in situ multiple oxidation−reduction reaction of a synthetic nitropeptide solution in ammonium hydroxide and FeCl2 leads to the formation of Fe3O4 nanoparticles .
  • Results or Outcomes: Paper-based soft magneto machines with multivariant actuation modes such as contraction−expansion, bending, and uplifting locomotion have been studied . The device has potential as controllable paper-based soft robots .

Application 4: Structural Modification of Natural Products

  • Scientific Field: Medicinal and Pharmaceutical Chemistry
  • Summary of the Application: Amino acids are used in the structural modification of natural products . Many natural products have shown improved biological activity and physicochemical properties following the introduction of amino acids .
  • Methods of Application or Experimental Procedures: The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .
  • Results or Outcomes: Successful modification results have been obtained . The introduction of amino acids is expected to improve the solubility, activity, and reduce the adverse effects of natural products .

Application 5: Fabrication of Paper-Based Actuator

  • Scientific Field: Material Science
  • Summary of the Application: The development of α,ε-hybrid peptide-stabilized magnetic nanoparticles and their application to fabricate a paper-based actuator has been reported .
  • Methods of Application or Experimental Procedures: The one-pot in situ multiple oxidation−reduction reaction of a synthetic nitropeptide solution in ammonium hydroxide and FeCl2 leads to the formation of Fe3O4 nanoparticles .
  • Results or Outcomes: Paper-based soft magneto machines with multivariant actuation modes such as contraction−expansion, bending, and uplifting locomotion have been studied . The device has potential as controllable paper-based soft robots .

Safety And Hazards

Alpha-Ethyl-3-nitrocinnamic acid is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with plenty of water .

properties

IUPAC Name

(2E)-2-[(3-nitrophenyl)methylidene]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-2-9(11(13)14)6-8-4-3-5-10(7-8)12(15)16/h3-7H,2H2,1H3,(H,13,14)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUHBYNLXQHZNR-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101230013
Record name Butanoic acid, 2-[(3-nitrophenyl)methylene]-, (E)-
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Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Ethyl-3-nitrocinnamic acid

CAS RN

124525-55-9, 5253-02-1
Record name Butanoic acid, 2-[(3-nitrophenyl)methylene]-, (E)-
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Record name Cinnamic acid, (E)-
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Record name Butanoic acid, 2-[(3-nitrophenyl)methylene]-, (E)-
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Record name α-ethyl-3-nitrocinnamic acid
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